molecular formula C16H12O3 B14805228 4-(Biphenyl-4-yl-)-4-oxo-2-butenoic acid

4-(Biphenyl-4-yl-)-4-oxo-2-butenoic acid

Cat. No.: B14805228
M. Wt: 252.26 g/mol
InChI Key: KFQGOLUWWNZVAS-ZHACJKMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,3,4,4-tetrafluorohexane typically involves the halogenation of hexane derivatives. One common method is the bromination of 3,3,4,4-tetrafluorohexane using bromine or a bromine-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 1-Bromo-3,3,4,4-tetrafluorohexane involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Bases: Strong bases like potassium hydroxide are used in elimination reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

Scientific Research Applications

1-Bromo-3,3,4,4-tetrafluorohexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3,4,4-tetrafluorohexane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to form new bonds with nucleophiles. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-3,3,4,4-tetrafluorohexane can be compared with other halogenated hexane derivatives:

    1-Bromohexane: Lacks fluorine atoms, making it less reactive in certain substitution reactions.

    3,3,4,4-Tetrafluorohexane: Lacks the bromine atom, limiting its use in substitution reactions.

    1-Chloro-3,3,4,4-tetrafluorohexane: Similar structure but with chlorine instead of bromine, affecting its reactivity and applications.

The uniqueness of 1-Bromo-3,3,4,4-tetrafluorohexane lies in its combination of bromine and fluorine atoms, which provides a balance of reactivity and stability, making it a versatile compound in various chemical processes .

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(E)-4-oxo-4-(4-phenylphenyl)but-2-enoic acid

InChI

InChI=1S/C16H12O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19)/b11-10+

InChI Key

KFQGOLUWWNZVAS-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC(=O)O

Origin of Product

United States

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